Clorhidrato de N-Z-1,5-pentanodiamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

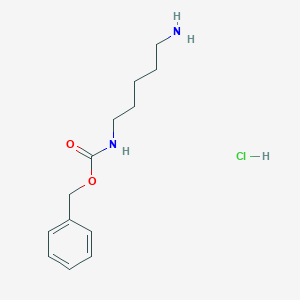

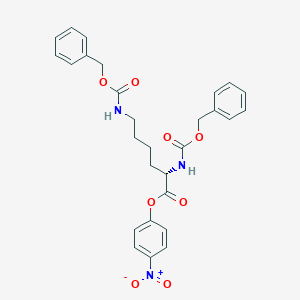

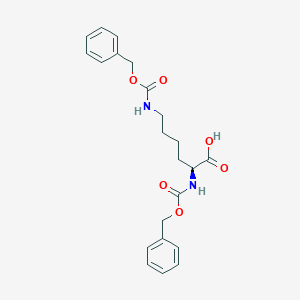

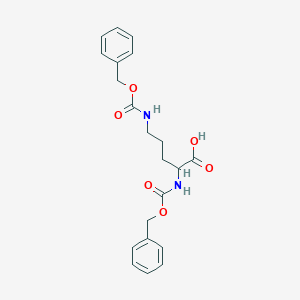

“N-Z-1,5-pentanediamine hydrochloride” is a chemical compound with a linear formula of C6H5CH2OCONH(CH2)5NH2 · HCl . It is also known as N-Z-1,5-diaminopentane hydrochloride or Benzyl N-(5-aminopentyl)carbamate hydrochloride . It has a molecular weight of 272.77 .

Synthesis Analysis

The synthesis of “N-Z-1,5-pentanediamine hydrochloride” involves the introduction of a pentamethylene linker . It is also used in the synthesis of a polyamine . A study has shown that it can be recovered from 1,5-pentanediamine (PDA) fermentation broth using a cation exchange resin and purified by crystallization .

Molecular Structure Analysis

The linear formula of “N-Z-1,5-pentanediamine hydrochloride” is C6H5CH2OCONH(CH2)5NH2 · HCl . The compound has a molecular weight of 272.77 .

Chemical Reactions Analysis

“N-Z-1,5-pentanediamine hydrochloride” is used in the preparation of bio-based pentamethylene diisocyanate (PDI), which has shown excellent properties in the application of adhesives and thermosetting polyurethane . In the two-step reaction, PDA initially reacts with a cold phosgene solution to produce 1,5-pentanediamine hydrochloride (PDAH) and carbamate. Phosgene is then further introduced and gradually heated to produce PDI .

Physical and Chemical Properties Analysis

“N-Z-1,5-pentanediamine hydrochloride” is a solid compound . It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Aplicaciones Científicas De Investigación

Recubrimientos de poliuretano de base biológica

“Clorhidrato de N-Z-1,5-pentanodiamina” es una materia prima importante para la preparación de diisocianato de pentametileno de base biológica (PDI). PDI ha mostrado excelentes propiedades en la aplicación de adhesivos y poliuretano termoendurecible . Los recubrimientos de poliuretano (PU) de base biológica se han utilizado ampliamente en las últimas décadas y están reemplazando gradualmente los recubrimientos petroquímicos debido a sus ventajas de bajo impacto ambiental, fácil acceso, bajo costo y buena biodegradabilidad .

Adhesivos

El compuesto se utiliza en la producción de adhesivos. El diisocianato de pentametileno de base biológica (PDI), que se deriva de “this compound”, ha mostrado excelentes propiedades en la aplicación de adhesivos .

Poliuretano termoendurecible

“this compound” se utiliza en la producción de poliuretano termoendurecible. El PDI de base biológica derivado de este compuesto ha mostrado excelentes propiedades en la aplicación de poliuretano termoendurecible .

Separación y purificación

El compuesto se utiliza en el proceso de separación, purificación y cristalización del caldo de fermentación mediante resina catiónica . Este proceso contribuye al escalado industrial de la separación de “this compound”.

Investigación del cáncer

“Clorhidrato de N-Carbobenzoxi-1,5-diaminopentano” se ha utilizado en el desarrollo de derivados de elipticina con afinidad al receptor de estrógeno. Este enfoque se utiliza para desarrollar fármacos intercalantes con un efecto específico sobre el cáncer de mama dependiente de hormonas .

Reactivo de reticulación

“Clorhidrato de N-Carbobenzoxi-1,5-diaminopentano” se utiliza como reactivo de reticulación . Los reactivos de reticulación se utilizan en diversas aplicaciones de investigación científica, incluido el estudio de las interacciones proteína-proteína, la estructura celular y la estabilidad de las proteínas y los ácidos nucleicos.

Direcciones Futuras

“N-Z-1,5-pentanediamine hydrochloride” is an important raw material for the preparation of bio-based pentamethylene diisocyanate (PDI), which has shown excellent properties in the application of adhesives and thermosetting polyurethane . The raw material for PDI is 1,5-pentanediamine (PDA), which needs to be obtained from biomass such as feed corn starch through biological fermentation engineering . This suggests that “N-Z-1,5-pentanediamine hydrochloride” could play a significant role in the development of bio-based materials in the future.

Mecanismo De Acción

Mode of Action

It is known that the compound can be used as a cross-linking reagent . Cross-linking reagents can create covalent bonds between different molecules, altering their structure and function. This could potentially lead to changes in the targets it interacts with .

Biochemical Pathways

It is known that the compound can be used in the synthesis of polyamines , which are involved in various biochemical pathways, including cell growth and differentiation, gene expression, and signal transduction .

Result of Action

Given its potential use as a cross-linking reagent , it may induce structural and functional changes in its target molecules, potentially affecting cellular processes.

Propiedades

IUPAC Name |

benzyl N-(5-aminopentyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRBXGDTOPWSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526422 |

Source

|

| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18807-74-4 |

Source

|

| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbobenzoxy-1,5-diaminopentane Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)